molecular formula C13H9NO5 B3053520 5-Nitro-2-phenoxybenzoic acid CAS No. 54255-63-9

5-Nitro-2-phenoxybenzoic acid

Cat. No. B3053520
CAS RN: 54255-63-9
M. Wt: 259.21 g/mol
InChI Key: NCHLUKFIXIOAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-phenoxybenzoic acid is a chemical compound with the molecular formula C13H9NO5 and a molecular weight of 259.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Nitro-2-phenoxybenzoic acid is 1S/C13H9NO5/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Nitro-2-phenoxybenzoic acid is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .

Scientific Research Applications

  • PAI-1 Inhibitor Development

    • A study by Pandya et al. (2011) discusses the design of potent inhibitors of plasminogen activator inhibitor-1 (PAI-1), using derivatives of 5-nitro-2-phenoxybenzoic acid. This work highlights the development of novel compounds exhibiting strong PAI-1 inhibitory activity, which is significant in the context of thrombosis and cardiovascular diseases (Pandya et al., 2011).
  • Sulfhydryl Group Determination in Biological Materials

    • Ellman's paper from 1959 introduces a water-soluble aromatic disulfide, derived from 5-nitro-2-phenoxybenzoic acid, as a useful reagent for determining sulfhydryl groups in biological materials. This discovery has been instrumental in biochemical research involving sulfhydryl group analysis (Ellman, 1959).
  • Protein Thiol Group Conversion

    • In research by Price (1976), 2-nitro-5-thiocyanatobenzoic acid, a related compound, was proposed as a reagent for converting thiol groups in proteins into S-cyano derivatives. This study demonstrated the potential of such compounds in protein chemistry (Price, 1976).
  • Anticonvulsant Activities of Metal Complexes

    • D'Angelo et al. (2008) explored the synthesis of metal complexes involving 5-nitro-2-phenoxybenzoic acid derivatives and evaluated their anticonvulsant activities. This study contributes to understanding the medicinal potential of such complexes in neurological disorders (D'Angelo et al., 2008).
  • Chromatographic Analysis in Agriculture and Food Safety

    • Alder et al. (1978) developed a method using a derivative of 5-nitro-2-phenoxybenzoic acid for the chromatographic determination of residues in soybeans, foliage, soil, milk, and liver, highlighting its importance in agricultural and food safety research (Alder et al., 1978).
  • Synthesis of Heterocyclic Compounds

    • Křupková et al. (2013) investigated the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, a similar compound, as
    a multireactive building block in the synthesis of various heterocyclic compounds. This research demonstrates the versatility of such compounds in the field of organic chemistry and drug discovery .
  • Antimicrobial Properties of Polyanilines

    • Dhivya et al. (2015) conducted studies on polyaniline (PANI) doped with nitro compounds, including derivatives of 5-nitro-2-phenoxybenzoic acid, to assess their antimicrobial properties. This research is significant in the context of developing new materials with antimicrobial applications (Dhivya et al., 2015).
  • Selective Inhibition of Mycobacterium Tuberculosis

    • Rastogi et al. (1989) examined the effectiveness of p-nitrobenzoic acid, a compound structurally similar to 5-nitro-2-phenoxybenzoic acid, in discriminating the Mycobacterium tuberculosis complex from other mycobacteria. Such studies are vital in the field of microbiology and infectious diseases (Rastogi et al., 1989).
  • Vibrational Spectroscopic Studies

    • Mary et al. (2008) researched on 5-nitro-2-(p-fluorophenyl)benzoxazole, synthesized using a compound similar to 5-nitro-2-phenoxybenzoic acid, and analyzed its vibrational frequencies. This study provides insights into the physical and chemical properties of nitro compound derivatives (Mary et al., 2008).
  • Synthesis of AB-Type Monomers for Polybenzimidazoles

    • Begunov and Valyaeva (2015) explored the synthesis of new AB-type monomers for polybenzimidazoles using derivatives of 5-nitro-2-phenoxybenzoic acid, contributing to advances in polymer chemistry (Begunov & Valyaeva, 2015).

Safety and Hazards

The safety information for 5-Nitro-2-phenoxybenzoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-nitro-2-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHLUKFIXIOAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969262
Record name 5-Nitro-2-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54255-63-9
Record name MLS002707154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-2-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-phenoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-phenoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-phenoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-phenoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-phenoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-phenoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.